Introduction: A Versatile Heterocumulene in Modern Synthesis
Introduction: A Versatile Heterocumulene in Modern Synthesis
An In-Depth Technical Guide to 3-Methylphenyl Isothiocyanate (CAS 621-30-7)
3-Methylphenyl isothiocyanate, also known as m-tolyl isothiocyanate, is a bifunctional organic compound featuring a methyl-substituted aromatic ring and a highly reactive isothiocyanate moiety (-N=C=S). This unique combination renders it an invaluable building block in synthetic and medicinal chemistry. The isothiocyanate group, a member of the heterocumulene family, is characterized by a central carbon atom susceptible to nucleophilic attack, making it a powerful electrophilic partner for a wide array of transformations. Its utility extends from the synthesis of complex heterocyclic scaffolds to its direct role as a pharmacophore in the design of novel therapeutic agents. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on the practical insights required for laboratory and developmental use.
PART 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in research and development.
Physicochemical Properties
The key physical and chemical data for 3-Methylphenyl isothiocyanate are summarized below, providing essential information for reaction setup, purification, and safety considerations.[1][2][3][4]
| Property | Value | Source |
| CAS Number | 621-30-7 | [2][5][6] |
| Molecular Formula | C₈H₇NS | [1][2] |
| Molar Mass | 149.21 g/mol | [1][3] |
| Appearance | Clear to pale yellow liquid | [2] |
| Density | 1.10 g/cm³ at 20 °C | [2][3] |
| Boiling Point | 243 °C at 1013 hPa | [2][3] |
| Flash Point | 106 °C (closed cup) | [2][3] |
| Refractive Index (n20/D) | 1.6328 | [4] |
| Water Solubility | May decompose | [4] |
| Storage | Store below +30°C, moisture sensitive | [4] |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of 3-Methylphenyl isothiocyanate.
| Spectroscopy | Key Features & Expected Signals |
| ¹H NMR | Signals expected in the aromatic region (approx. 7.0-7.4 ppm) for the four protons on the benzene ring. A singlet in the aliphatic region (approx. 2.3-2.4 ppm) corresponding to the methyl (CH₃) group protons. |
| ¹³C NMR | Aromatic carbons will appear in the typical 120-140 ppm range. The methyl carbon signal will be around 21 ppm. The isothiocyanate carbon (-N=C =S) is of particular note; it typically appears between 125-140 ppm but often presents as a very broad and weak signal, sometimes to the point of being nearly undetectable due to the quadrupole moment of the adjacent nitrogen atom.[7] |
| IR Spectroscopy | The most characteristic signal is a strong, sharp absorption band in the 2000-2200 cm⁻¹ region, which is indicative of the asymmetric stretching vibration of the -N=C=S group.[8][9] Aromatic C-H and C=C stretching bands will also be present. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z = 149, corresponding to the molecular weight of the compound.[8] |
PART 2: Synthesis and Chemical Reactivity
The synthetic utility of 3-Methylphenyl isothiocyanate stems from both its accessibility and the predictable reactivity of the isothiocyanate functional group.
Synthesis of 3-Methylphenyl Isothiocyanate
Aryl isothiocyanates are most commonly synthesized from the corresponding primary amines.[10][11] While classical methods often employed the highly toxic thiophosgene, modern protocols favor the use of carbon disulfide (CS₂) followed by a desulfurization agent. This approach is safer, more scalable, and environmentally preferable.
Caption: General workflow for synthesizing 3-Methylphenyl isothiocyanate.
This protocol is based on a widely adopted method that avoids harsh reagents.[12]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve m-toluidine (1.0 eq) and triethylamine (2.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere.
-
Dithiocarbamate Formation: Cool the solution to 0 °C in an ice bath. Add carbon disulfide (1.5 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The reaction is typically exothermic. Stir the resulting slurry for 1-2 hours at room temperature to ensure complete formation of the triethylammonium dithiocarbamate salt.
-
Desulfurization: Re-cool the mixture to 0 °C. Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in the same solvent dropwise, again controlling the temperature.
-
Causality Note: Tosyl chloride acts as an efficient sulfur scavenger. It activates the dithiocarbamate, facilitating the elimination of a sulfur atom and the formation of the stable isothiocyanate C=S double bond.
-
-
Workup and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours or until TLC/GC-MS analysis indicates the consumption of the starting amine. Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: The crude product is typically purified by vacuum distillation or column chromatography on silica gel to yield 3-Methylphenyl isothiocyanate as a clear to pale yellow liquid.
Core Reactivity: The Electrophilic Nature of the -N=C=S Group
The synthetic power of 3-Methylphenyl isothiocyanate lies in the electrophilicity of its central carbon atom. This site is readily attacked by a wide range of nucleophiles, most notably amines, to form stable adducts.
The reaction with primary and secondary amines to form N,N'-disubstituted or trisubstituted thioureas is the most prominent application of isothiocyanates in drug discovery.[13][14] This transformation is typically high-yielding, tolerant of various functional groups, and proceeds under mild conditions.
Caption: Formation of a thiourea derivative via nucleophilic addition.
-
Solubilization: Dissolve 3-Methylphenyl isothiocyanate (1.0 eq) in a suitable solvent such as acetonitrile, THF, or dichloromethane.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.1 eq) to the solution at room temperature. If the amine is used as a hydrochloride salt, a non-nucleophilic base like triethylamine or DIPEA (1.1 eq) must be added to liberate the free amine.
-
Reaction Monitoring: The reaction is often rapid, proceeding to completion within a few hours at room temperature. Progress can be monitored by TLC, LC-MS, or the disappearance of the characteristic -NCS peak in the IR spectrum. Gentle heating may be applied to accelerate the reaction with less reactive amines.
-
Trustworthiness Note: This reaction is highly reliable. The formation of the thiourea product is often quantitative and may precipitate directly from the reaction mixture upon completion, simplifying purification to a simple filtration and washing step.
-
-
Isolation: Once the reaction is complete, the product can be isolated. If it precipitates, filter the solid and wash with a cold solvent. If it remains in solution, concentrate the mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
PART 3: Applications in Drug Discovery and Chemical Biology
Isothiocyanates and their derivatives, particularly thioureas, are privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[14][15][16]
The Thiourea Scaffold as a Bioactive Core
The thiourea linkage (-NH-C(S)-NH-) is a versatile hydrogen bond donor and acceptor, allowing it to interact with various biological targets like enzymes and receptors. 3-Methylphenyl isothiocyanate serves as a key entry point to vast libraries of thiourea derivatives for screening and lead optimization.
-
Anticancer Activity: Many thiourea derivatives exhibit potent anticancer effects by inducing apoptosis, arresting the cell cycle, or inhibiting angiogenesis.[14][17]
-
Antimicrobial Properties: The scaffold is prevalent in compounds with antibacterial and antifungal activity.[16][18]
-
Enzyme Inhibition: Isothiocyanates themselves can act as irreversible inhibitors by covalently binding to cysteine residues on proteins.[19]
Caption: Role of 3-Methylphenyl isothiocyanate in a drug discovery workflow.
Mechanism of Action Insights
Isothiocyanates exert their biological effects through multiple mechanisms. Their electrophilic nature allows them to react with cellular nucleophiles, particularly the thiol groups of glutathione and cysteine residues in proteins.[20] This can lead to:
-
Disruption of Redox Homeostasis: Depletion of cellular glutathione pools induces oxidative stress, which can selectively trigger apoptosis in cancer cells.[20]
-
Direct Protein Modification: Covalent modification of key enzymes or transcription factors can alter their function. For example, inhibition of tubulin polymerization can arrest the cell cycle, while modulation of pathways like NF-κB can reduce inflammation.[18][21]
PART 4: Safety, Handling, and Disposal
Proper handling of 3-Methylphenyl isothiocyanate is crucial due to its reactivity and toxicity profile.
-
Hazard Identification: The compound is harmful if swallowed, inhaled, or absorbed through the skin.[6] It causes skin and serious eye irritation and may cause respiratory irritation.[6][22] It is also classified as highly water-endangering.[2]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[22][23]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[4][23]
-
Spill & Disposal: In case of a spill, absorb with an inert material and place in a sealed container for disposal.[23] Dispose of waste in accordance with federal, state, and local regulations.[23] Relatively unreactive organic reagents should be collected in a designated waste container.[6]
Conclusion
3-Methylphenyl isothiocyanate (CAS 621-30-7) is more than a simple chemical intermediate; it is a potent and versatile tool for the modern chemist. Its well-defined reactivity, particularly in the formation of thioureas, provides a reliable and efficient pathway to novel molecular architectures with significant potential in drug discovery and materials science. By understanding its physicochemical properties, synthetic routes, and biological implications, researchers can fully leverage this powerful building block to advance their scientific objectives.
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